1,4-Difluoro-2-methyl-5-(trifluoromethyl)benzene

Medicinal Chemistry SAR Studies Fluorinated Building Blocks

1,4-Difluoro-2-methyl-5-(trifluoromethyl)benzene: fully substituted fluorinated building block with 1,4-difluoro-2-methyl-5-CF3 pattern. LogP 3.29 vs ~2.8-3.0 for non-methylated analogs—measurable lipophilicity advantage. No unsubstituted C–H bonds: predictable fluorine-site reactivity for Suzuki-Miyaura cross-coupling. Batch QC (NMR, HPLC, GC) supplied. Select this regioisomer when this specific substitution pattern is required for target engagement.

Molecular Formula C8H5F5
Molecular Weight 196.12
CAS No. 1263376-69-7
Cat. No. B3046665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Difluoro-2-methyl-5-(trifluoromethyl)benzene
CAS1263376-69-7
Molecular FormulaC8H5F5
Molecular Weight196.12
Structural Identifiers
SMILESCC1=CC(=C(C=C1F)C(F)(F)F)F
InChIInChI=1S/C8H5F5/c1-4-2-7(10)5(3-6(4)9)8(11,12)13/h2-3H,1H3
InChIKeyRSZRFFOQSRYXIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.05 g / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Difluoro-2-methyl-5-(trifluoromethyl)benzene (CAS 1263376-69-7) Procurement and Structural Identification Guide


1,4-Difluoro-2-methyl-5-(trifluoromethyl)benzene (CAS 1263376-69-7) is a polysubstituted fluorinated aromatic building block with molecular formula C₈H₅F₅ and molecular weight 196.12 g/mol . Its structural features—specifically the 1,4-difluoro arrangement combined with a 2-methyl and 5-trifluoromethyl substitution pattern—define it as a distinct member of the trifluoromethylbenzene derivative family [1]. The compound is commercially available with standard purity of 95% and is supplied with analytical characterization including NMR, HPLC, or GC batch quality reports .

Why 1,4-Difluoro-2-methyl-5-(trifluoromethyl)benzene Cannot Be Interchanged with Generic Analogs in Synthesis


In medicinal and agrochemical synthesis programs, substituting one polysubstituted fluorinated aromatic building block for another without validation introduces substantial risk of divergent reactivity, altered physicochemical properties, and ultimately failed downstream candidate profiles. The specific substitution pattern of 1,4-difluoro-2-methyl-5-(trifluoromethyl)benzene—with fluorine atoms occupying the 1- and 4-positions, a methyl group at the 2-position, and a trifluoromethyl group at the 5-position—creates a unique electronic and steric environment that governs its performance in cross-coupling reactions [1]. Trifluoromethyl (−CF₃) and difluoro substitution motifs are well-established to enhance bioavailability and metabolic stability in drug candidates [2], but the precise regiochemical arrangement dictates both synthetic accessibility and the properties of derived compounds. The following quantitative evidence demonstrates specific, measurable points of differentiation that inform scientifically grounded procurement decisions.

Quantitative Differentiation of 1,4-Difluoro-2-methyl-5-(trifluoromethyl)benzene (CAS 1263376-69-7) vs. Closest Analogs


Unique 1,4-Difluoro-5-Trifluoromethyl Regiochemistry vs. 1,3-Difluoro and 2,5-Difluoro Analogs

The 1,4-difluoro substitution pattern combined with a 5-trifluoromethyl group confers a unique electronic distribution and steric profile that distinguishes this compound from its closest commercially available analogs: 1,3-difluoro-5-(trifluoromethyl)benzene (CAS 1214358-15-2) and 2,5-difluoro-4-methylbenzotrifluoride (synonymous name for the same compound but highlighting alternative nomenclature). The 1,4-difluoro arrangement creates two equivalent C–F bonds positioned para to each other, while the methyl and trifluoromethyl groups occupy the remaining two positions, resulting in a fully substituted aromatic core with no reactive C–H bonds available for further functionalization [1]. In contrast, 1,3-difluoro-5-(trifluoromethyl)benzene possesses a different regiochemical arrangement that alters the electronic environment and directs cross-coupling reactivity differently. While direct comparative reactivity data for this specific compound is not available in the open literature, the well-documented sensitivity of Suzuki-Miyaura coupling site-selectivity to fluorine substitution patterns in trifluoromethylbenzene derivatives establishes that the 1,4-difluoro-2-methyl-5-(trifluoromethyl) arrangement presents a distinct synthetic entry point for constructing trifluoromethylated biaryl scaffolds [2].

Medicinal Chemistry SAR Studies Fluorinated Building Blocks Site-Selective Cross-Coupling

Predicted LogP Differentiation vs. Non-Methylated Trifluoromethylbenzene Analogs

The presence of a methyl group at the 2-position in 1,4-difluoro-2-methyl-5-(trifluoromethyl)benzene contributes to a predicted LogP (octanol-water partition coefficient) of 3.29 , which is measurably higher than that of simpler difluorobenzotrifluoride analogs lacking the methyl substituent. For context, 3,4-difluorobenzotrifluoride (CAS 321-37-9, C₇H₃F₅) has a lower predicted LogP of approximately 2.8-3.0, while 2,4-difluorobenzotrifluoride exhibits similar reduced lipophilicity due to the absence of the methyl group [1]. This LogP difference of approximately 0.3-0.5 log units translates to an approximately 2- to 3-fold increase in lipophilicity, which can significantly influence membrane permeability and tissue distribution in biological systems. The trifluoromethyl group is well-established to enhance metabolic stability and bioavailability [2]; the additional methyl group further modulates these properties without introducing additional metabolic liabilities. While direct comparative biological data for this specific compound are not publicly available, the quantitative physicochemical differentiation provides a rational basis for selecting this building block when enhanced lipophilicity is required in a lead optimization program.

Lipophilicity Drug Design Pharmacokinetics ADME Optimization

Fully Substituted Aromatic Core: No Reactive C–H Bonds for Further Functionalization

1,4-Difluoro-2-methyl-5-(trifluoromethyl)benzene possesses a fully substituted aromatic ring wherein all five substituents (two fluorine atoms, one methyl group, and one trifluoromethyl group) occupy the available positions, leaving zero reactive C–H bonds [1]. This distinguishes it from partially substituted analogs such as 4-fluoro-2-methyl-1-(trifluoromethyl)benzene (CAS 120659-10-7) or 2-fluoro-4-methyl-1-(trifluoromethyl)benzene (CAS 134099-18-4), which contain one or more unsubstituted aromatic C–H positions. The absence of C–H bonds means this compound cannot undergo electrophilic aromatic substitution or directed C–H functionalization; it serves exclusively as a substrate for nucleophilic aromatic substitution (S_NAr) at the fluorine-bearing positions or as a coupling partner in transition metal-catalyzed cross-coupling reactions. This fixed reactivity profile ensures predictable and reproducible synthetic outcomes when incorporated into multistep sequences, whereas partially substituted analogs may exhibit competing reaction pathways at C–H sites. The fully substituted nature also eliminates the possibility of unwanted metabolic oxidation at aromatic C–H positions in derived drug candidates, a recognized advantage in medicinal chemistry optimization.

Site-Selective Synthesis Cross-Coupling Building Block Strategy Late-Stage Functionalization

C–F Bond Activation Potential: Trifluoromethylarene as Precursor to Difluoromethyl Motifs

The trifluoromethyl group in 1,4-difluoro-2-methyl-5-(trifluoromethyl)benzene positions this compound as a potential precursor for selective C–F bond activation to access difluoromethyl (−CF₂H) or difluoroalkenyl motifs. Recent advances in synthetic methodology have established that unactivated trifluoromethylarenes can undergo selective single C(sp³)–F bond cleavage to generate aryl–CF₂R and aryl–CF₂H compounds [1]. While no peer-reviewed study has specifically demonstrated C–F activation on 1,4-difluoro-2-methyl-5-(trifluoromethyl)benzene, the methodology has been validated on structurally related trifluoromethylbenzene derivatives. The presence of the 1,4-difluoro substitution pattern may influence the regioselectivity and efficiency of such transformations. This latent reactivity distinguishes the compound from non-fluorinated or mono-fluorinated aromatic building blocks that lack the trifluoromethyl handle for further diversification. For procurement planning, this means the compound offers synthetic versatility beyond its immediate use as an electrophile, potentially enabling access to difluoromethylated scaffolds that are highly valued in medicinal chemistry for their improved pharmacokinetic properties [2].

C–F Activation Difluoromethylation Synthetic Methodology Fluorinated Scaffolds

Analytical and Quality Specifications for Procurement: 95% Purity with Batch-Specific QC Documentation

Commercially available 1,4-difluoro-2-methyl-5-(trifluoromethyl)benzene (CAS 1263376-69-7) is supplied with a standard purity specification of 95% and includes batch-specific analytical quality control documentation comprising NMR, HPLC, or GC reports . Storage conditions are specified as sealed in dry conditions at 2-8°C . While many polysubstituted fluorinated aromatic building blocks are offered at comparable purity levels (typically 95-98%), the availability of comprehensive batch QC documentation from established suppliers distinguishes this compound from lower-cost alternatives that may lack rigorous analytical characterization. For procurement decision-making, this documentation provides verifiable assurance of identity and purity, reducing the risk of failed reactions due to unidentified impurities or incorrect structural assignment. The MDL number MFCD18379799 and unambiguous InChIKey RSZRFFOQSRYXIK-UHFFFAOYSA-N [1] provide unique identifiers that eliminate ambiguity in ordering and inventory management.

Quality Control Procurement Specifications Analytical Characterization Reproducibility

Procurement-Relevant Application Scenarios for 1,4-Difluoro-2-methyl-5-(trifluoromethyl)benzene (CAS 1263376-69-7)


Medicinal Chemistry: Synthesis of Trifluoromethylated Biaryl Scaffolds Requiring Enhanced Lipophilicity

Medicinal chemistry programs seeking to optimize lipophilicity and metabolic stability in lead compounds can utilize 1,4-difluoro-2-methyl-5-(trifluoromethyl)benzene as a fluorinated aromatic building block. The predicted LogP of 3.29 provides quantifiably higher lipophilicity compared to non-methylated trifluoromethylbenzene analogs (LogP ≈ 2.8-3.0), offering a measurable advantage for applications where improved membrane permeability is desired. The fully substituted aromatic core with no reactive C–H bonds ensures predictable reactivity exclusively at fluorine-bearing positions, enabling site-selective Suzuki-Miyaura cross-coupling to generate trifluoromethylated biaryl derivatives [1]. This building block is particularly suited for synthesizing scaffolds where both enhanced lipophilicity and a specific 1,4-difluoro-5-trifluoromethyl substitution pattern are required for target engagement.

Agrochemical Discovery: Construction of Polyfluorinated Aromatic Frameworks with Optimized Environmental Stability

Agrochemical discovery programs benefit from the metabolic stability conferred by trifluoromethyl and difluoro substitution motifs . The 1,4-difluoro-2-methyl-5-(trifluoromethyl)benzene scaffold provides a fully substituted aromatic core that can serve as a building block for constructing herbicides, fungicides, or insecticides requiring enhanced environmental persistence. The absence of unsubstituted C–H bonds eliminates potential sites for oxidative metabolism, while the trifluoromethyl group contributes to improved bioavailability [1]. The compound's predicted boiling point of 142.5±35.0°C and density of 1.328±0.06 g/cm³ provide physical property benchmarks for formulation development. Procurement of this specific regioisomer is essential when the 1,4-difluoro-2-methyl-5-trifluoromethyl substitution pattern is required to achieve desired target binding or physicochemical properties.

Synthetic Methodology Development: C–F Bond Activation Studies on Polysubstituted Trifluoromethylarenes

Research groups investigating selective C–F bond activation methodologies can employ 1,4-difluoro-2-methyl-5-(trifluoromethyl)benzene as a model substrate for studying the conversion of trifluoromethylarenes to difluoromethyl (−CF₂H) or difluoroalkenyl motifs. The presence of both aromatic C–F bonds and an aliphatic −CF₃ group provides multiple fluorine-containing handles for investigating site-selectivity in C–F activation protocols . The fully substituted aromatic core eliminates competing C–H functionalization pathways, simplifying reaction outcome analysis. Recent advances have demonstrated that trifluoromethylbenzene derivatives can undergo selective single C(sp³)–F bond cleavage under palladium catalysis [1], and this compound's unique substitution pattern makes it a valuable substrate for expanding the scope of such transformations.

Building Block Procurement for Multistep Parallel Synthesis Libraries

In parallel synthesis campaigns requiring fluorinated aromatic building blocks with defined substitution patterns, 1,4-difluoro-2-methyl-5-(trifluoromethyl)benzene offers a fully substituted core that ensures consistent reactivity across library members. The availability of batch-specific QC documentation including NMR, HPLC, or GC reports supports reproducible synthesis by verifying identity and purity prior to library production. The MDL number MFCD18379799 and unambiguous InChIKey RSZRFFOQSRYXIK-UHFFFAOYSA-N [1] eliminate ordering ambiguity. Storage at 2-8°C in sealed dry conditions ensures material stability throughout library synthesis campaigns. This compound is appropriate for medicinal chemistry groups requiring a specific 1,4-difluoro-2-methyl-5-trifluoromethyl substitution pattern for SAR exploration where alternative regioisomers would not produce the desired scaffold architecture.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4-Difluoro-2-methyl-5-(trifluoromethyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.